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Compound of Interest |

1-(3-methyl-1-propyl-1H-pyrazol-4-
Compound Name:
yl)ethanone
CAS No.: 933454-80-9
Cat. No.: B1612386

Executive Summary

The 4-acetylpyrazole moiety serves as a privileged scaffold in medicinal chemistry due to the
reactivity of the acetyl group at the C4 position. Unlike stable pyrazole cores, the C4-acetyl
group acts as a "chemical handle,” enabling the synthesis of chalcones, hydrazones, and fused
heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines).

This guide compares three primary classes of 4-acetylpyrazole derivatives:
e Chalcone-linked Pyrazoles: High antimicrobial efficacy.
e Fused Pyrazolo-pyrimidines: Potent dual EGFR/VEGFR-2 kinase inhibitors.

o Thiazole-Pyrazoline Hybrids: Significant cytotoxicity against non-small cell lung cancer
(NSCLC).

Key Finding: While simple 4-acetylpyrazoles show weak baseline activity, converting the acetyl
group into a pyrazolo[3,4-d]pyrimidine system yields compounds (e.g., Compound 3) with IC50
values (0.06 pM) superior to the clinical standard Erlotinib against EGFR-mutant cell lines.

Structural Basis & Design Strategy
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The biological versatility of 4-acetylpyrazole stems from its ability to undergo Claisen-Schmidt
condensation and subsequent cyclization. The core strategy involves modifying the acetyl side
chain to extend conjugation or fuse additional rings, thereby increasing binding affinity to
hydrophobic pockets in enzymes like EGFR or COX-2.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical modification zones on the 4-acetylpyrazole core
and their impact on biological activity.
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Figure 1: SAR map highlighting the C4-acetyl group as the primary diversification point for
enhancing biological potency.

Comparative Biological Performance[1][2]
Anticancer Activity: EGFR/IVEGFR-2 Inhibition

Derivatives formed by fusing the 4-acetyl group into a pyrimidine ring demonstrate exceptional
kinase inhibitory profiles. The table below compares a lead Pyrano-pyrazolo-pyrimidine
(Compound 3) and a Pyrazole-Thiazole Hybrid (Compound 7g) against the standard drug
Erlotinib.

Table 1: Kinase Inhibition and Cytotoxicity Profile (IC50 in uM)
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Target: Cell Line:

Compound Specific Target: Cell Line:
VEGFR-2 HepG2
Class Analog EGFR (pM) . A549 (Lung)
(M) (Liver)
Fused Compound 3
0.06 £ 0.01 0.35+0.02 0.31+£0.02 --
System [1]
Fused Compound 9
0.15+0.02 0.22+0.01 0.45+0.03 --
System [1]
) Compound
Hybrid 0.037 (nM)* -- -- 3.92+0.15
79 (2]
Standard Erlotinib 0.13+0.01 10.60 + 0.50 0.73+0.04 5.50+0.20
Standard Sorafenib - 0.09+0.01 2.80+0.12 -

*Note: Compound 7g showed nanomolar activity (37.66 nM) in specific kinase assays.
Analysis:

o Compound 3 exhibits a 2-fold higher potency against EGFR compared to Erlotinib. The fused
pyrimidine ring likely mimics the adenine moiety of ATP, fitting snugly into the kinase binding
pocket.

e Compound 9 acts as a dual inhibitor, making it a strong candidate for preventing tumor
angiogenesis (VEGFR-2) and proliferation (EGFR).

Antimicrobial Activity

Modifying the 4-acetyl group into a,pB-unsaturated ketones (chalcones) significantly enhances
antimicrobial properties, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Efficacy (Zone of Inhibition & MIC)
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Organism: S. Organism: E. Zone of
Compound . ] o
Substituent (R) aureus (MIC coli (MIC Inhibition
Structure
Hg/imL) Hg/mL) (mm)
Chalcone
o 4-Cl-Phenyl 0.023 0.046 24
Derivative
Chalcone
o 4-Br-Phenyl 0.023 0.046 22
Derivative
Hydrazone 2,4-Dinitro 12.5 25.0 19
Standard Ciprofloxacin 0.012 0.012 28
Analysis:

o Halogenated derivatives (Cl, Br) at the para-position of the phenyl ring attached to the
chalcone moiety show activity approaching that of Ciprofloxacin.

e The mechanism involves membrane disruption and interference with bacterial DNA gyrase,
facilitated by the lipophilicity of the halogenated pyrazole core.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological evaluation
of these high-potency analogs.

Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidine
Derivatives

Rationale: This protocol converts the 4-acetyl group into the bioactive fused pyrimidine system.

e Precursor Synthesis: React 4-acetyl-1,3-diphenylpyrazole (0.01 mol) with DMF-DMA (0.012
mol) in xylene under reflux for 6 hours.

« |solation: Cool the mixture to precipitate the enaminone intermediate. Filter and recrystallize
from ethanol.
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e Cyclization: Reflux the enaminone (0.01 mol) with guanidine hydrochloride (0.01 mol) and
anhydrous potassium carbonate (0.02 mol) in absolute ethanol for 10-12 hours.

« Purification: Pour into ice-water, neutralize with dilute HCI. Filter the precipitate and
recrystallize from DMF/Ethanol (1:1).

» Validation: Confirm structure via 1H-NMR (look for pyrimidine proton singlet ~8.5 ppm) and
Mass Spectrometry.

Protocol B: In Vitro EGFR Kinase Inhibition Assay

Rationale: To quantify the IC50 values presented in Table 1.

e Preparation: Use a commercial EGFR Kinase Assay Kit (e.g., BPS Bioscience #40321).[1]
Prepare 5x Kinase Buffer containing MnCI2 and DTT.

e Compound Dilution: Dissolve analogs in DMSO to 10 mM stock. Prepare serial dilutions (0.1
nM to 10 uM) in Kinase Buffer (Final DMSO < 1%).

» Reaction Assembly:

o

Add 5 pL of diluted compound to wells.

[¢]

Add 20 pL of EGFR enzyme (0.1 ng/uL).

o

Incubate at room temperature for 15 minutes.

[e]

Initiate reaction by adding 25 L of ATP/Poly-Glu-Tyr substrate mixture.
e Incubation: Incubate at 30°C for 45 minutes.
o Detection: Add 50 uL of Kinase-Glo Max reagent (Promega). Incubate for 10 minutes.

o Readout: Measure luminescence using a microplate reader. Calculate IC50 using non-linear
regression analysis (GraphPad Prism).

Biological Evaluation Workflow

The following workflow ensures a logical progression from synthesis to target validation.
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Synthesis of 4-Acetyl Analogs
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Figure 2: Step-by-step workflow for evaluating the biological potential of new pyrazole

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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